6,15-Diketo-13,14-dihydro-PGF1alpha

Description

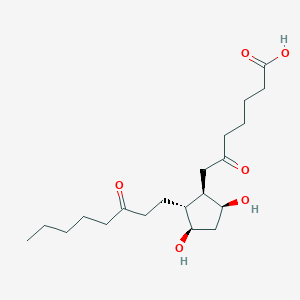

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26)/t16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHLXKOKUVJZIS-MKXGPGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60981700 | |

| Record name | 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63983-53-9 | |

| Record name | 6,15-Diketo-13,14-dihydroprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063983539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,15-Diketo-13,14-dihydro-prostaglandin F1α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,15-DIKETO-13,14-DIHYDRO-PGF1.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WOJ38O7ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6,15-Diketo-13,14-dihydro-PGF1α: From Metabolism to Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Minor Metabolite of a Major Pathway

In the complex web of eicosanoid signaling, prostacyclin (PGI2) stands out as a potent vasodilator and inhibitor of platelet aggregation, playing a pivotal role in cardiovascular homeostasis.[1][2] Synthesized predominantly by endothelial cells, PGI2 is notoriously unstable under physiological conditions, rapidly hydrolyzing to its more stable, yet biologically inactive, metabolite 6-keto-prostaglandin F1α (6-keto-PGF1α).[1][3] The measurement of 6-keto-PGF1α has long served as a reliable surrogate for in vivo PGI2 production.[4][5]

However, the metabolic cascade of prostacyclin extends beyond this initial hydrolysis. Further enzymatic transformations lead to a series of downstream metabolites, including 6,15-Diketo-13,14-dihydro-prostaglandin F1α. This guide provides a comprehensive technical overview of this lesser-known metabolite, detailing its biochemical origins, exploring its nascently understood biological functions, and providing a detailed framework for its accurate quantification. While research into the specific roles of 6,15-Diketo-13,14-dihydro-PGF1α is not as extensive as for other prostanoids, this document synthesizes the current knowledge to provide a valuable resource for researchers investigating the broader implications of the prostacyclin pathway.

Biosynthesis and Metabolism: A Multi-Step Enzymatic Cascade

The journey from the potent, short-lived prostacyclin to the more stable 6,15-Diketo-13,14-dihydro-PGF1α involves a series of well-defined enzymatic and non-enzymatic steps. Understanding this pathway is crucial for interpreting the physiological significance of this metabolite's presence in biological systems.

Prostacyclin is extensively metabolized, with its urinary metabolic products including dinor and 19-hydroxy dinor derivatives of 6-keto-PGF1alpha and 13,14-dihydro-6,15-diketo-PGF1alpha.[6]

The Metabolic Pathway of Prostacyclin (PGI2)

The formation of 6,15-Diketo-13,14-dihydro-PGF1α is a downstream event in the metabolism of PGI2. The initial and most rapid step is the non-enzymatic hydrolysis of PGI2 to 6-keto-PGF1α.[3] From here, two key enzymatic activities are required:

-

15-hydroxyprostaglandin dehydrogenase (15-PGDH): This enzyme oxidizes the hydroxyl group at the C-15 position of 6-keto-PGF1α to a ketone, forming 6,15-diketo-PGF1α.

-

Δ13-reductase: This enzyme reduces the double bond between C-13 and C-14, leading to the formation of the fully saturated 13,14-dihydro metabolite.

The sequence of these enzymatic reactions can vary, but both are necessary to yield 6,15-Diketo-13,14-dihydro-PGF1α. Studies in cats and rabbits have demonstrated the rapid in vivo conversion of both PGI2 and 6-keto-PGF1α to a 6,15-diketo-13,14-dihydroprostaglandin F1α-like material.[6]

Caption: Metabolic pathway of Prostacyclin (PGI2) to 6,15-Diketo-13,14-dihydro-PGF1α.

Biological Function: Emerging Roles in Cellular Metabolism

The biological significance of 6,15-Diketo-13,14-dihydro-PGF1α is an area of active, albeit limited, investigation. Unlike its parent compound, PGI2, it does not appear to be a potent vasodilator or platelet inhibitor. However, existing research points towards a role in cellular metabolic regulation, particularly in the vasculature.

A key study demonstrated that 6,15-Diketo-13,14-dihydro-PGF1α enhances intracellular cyclic AMP (cAMP) levels and cholesterol metabolism in bovine arterial smooth muscle cells.[7][8][9][10] This suggests a potential role in modulating vascular smooth muscle cell function and lipid homeostasis within the arterial wall. The elevation of cAMP is a crucial second messenger in many signaling pathways, and its modulation by this metabolite warrants further investigation into its downstream effects.

At present, there is a lack of substantial evidence linking 6,15-Diketo-13,14-dihydro-PGF1α to other physiological processes such as inflammation or immune responses, including mast cell activation. While prostacyclin itself has been shown to have anti-inflammatory effects in the context of allergic inflammation, these effects are primarily attributed to its interaction with the prostacyclin (IP) receptor, a mechanism not yet established for its downstream metabolites.

Clinical Significance and Biomarker Potential: An Untapped Resource

The utility of 6,15-Diketo-13,14-dihydro-PGF1α as a clinical biomarker is not yet well-established. However, its stability relative to PGI2 and its presence in human plasma and urine make it a candidate for further investigation.[11] The measurement of stable downstream metabolites can sometimes provide a more integrated picture of pathway activation over time compared to highly labile parent compounds.

A study on the microdetermination of 6,15-diketo-13,14-dihydro-prostaglandin F1alpha (DK) in human plasma reported a detectable level of approximately 297.8 pg/ml.[12] This indicates that with sufficiently sensitive analytical methods, its circulating levels can be monitored.

Future research may explore the potential of 6,15-Diketo-13,14-dihydro-PGF1α as a biomarker in cardiovascular diseases, particularly those involving endothelial dysfunction and altered prostacyclin synthesis. However, more extensive clinical studies are required to establish reference ranges and to correlate its levels with specific pathological states.

Analytical Methodologies: A Technical Guide to Quantification

Accurate and precise quantification of 6,15-Diketo-13,14-dihydro-PGF1α is paramount for elucidating its biological roles and exploring its biomarker potential. Due to its low endogenous concentrations, highly sensitive analytical techniques are required.

Gas Chromatography/Selected Ion Monitoring (GC/SIM)

An established method for the microdetermination of 6,15-Diketo-13,14-dihydro-PGF1α in human plasma utilizes gas chromatography coupled with selected ion monitoring mass spectrometry.[12] This method offers high sensitivity and specificity.

Experimental Protocol: GC/SIM for 6,15-Diketo-13,14-dihydro-PGF1α

-

Internal Standard: An isotopically labeled internal standard, such as [¹⁸O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha, is essential for accurate quantification.

-

Sample Preparation (Plasma):

-

Acidify the plasma sample.

-

Perform solid-phase extraction (SPE) on a C18 cartridge to isolate the prostanoids.

-

Elute the analytes from the SPE cartridge.

-

-

Derivatization:

-

Convert the carboxylic acid group to a methyl ester.

-

React the ketone groups with methoxylamine hydrochloride to form methoxime derivatives.

-

Silylate the hydroxyl groups using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl ethers.

-

-

GC/SIM Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

-

Perform selected ion monitoring (SIM) on the mass spectrometer, monitoring characteristic ions for the native and isotopically labeled analyte.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of eicosanoids due to its high sensitivity, specificity, and throughput.[13][14] An HPLC-MS/MS method has been developed and validated for the simultaneous quantification of 6-keto-PGF1α and its metabolites, including 6,15-diketo-13,14-dihydro-PGF1α, in human plasma.[15]

Experimental Protocol: LC-MS/MS for 6,15-Diketo-13,14-dihydro-PGF1α

-

Internal Standard: A deuterated internal standard (e.g., 6,15-diketo-13,14-dihydro-PGF1α-d4) should be used.

-

Sample Preparation (Plasma):

-

Spike plasma with the internal standard.

-

Perform protein precipitation with a cold organic solvent (e.g., methanol).

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be further purified by solid-phase extraction (SPE) using a C18 or mixed-mode cation exchange cartridge.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Couple the HPLC to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and its internal standard.

-

Caption: A typical LC-MS/MS workflow for the quantification of 6,15-Diketo-13,14-dihydro-PGF1α.

| Parameter | GC/SIM | LC-MS/MS |

| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by mass-to-charge ratio of precursor and product ions. |

| Derivatization | Required | Not typically required |

| Sensitivity | High (pg/mL range) | Very high (low pg/mL to fg/mL range) |

| Specificity | High | Very high |

| Throughput | Lower | Higher |

| Instrumentation | GC-MS | LC-MS/MS |

Table 1: Comparison of Analytical Techniques for 6,15-Diketo-13,14-dihydro-PGF1α Quantification.

Conclusion and Future Directions

6,15-Diketo-13,14-dihydro-PGF1α represents a less-explored facet of the biologically crucial prostacyclin pathway. While its role as a minor metabolite has been established, its specific biological functions are only beginning to be understood, with current evidence pointing towards a role in modulating vascular smooth muscle cell metabolism. The development of sensitive and specific analytical methods, particularly LC-MS/MS, has paved the way for more in-depth investigations into its physiological and pathophysiological relevance.

For researchers in cardiovascular science, pharmacology, and drug development, a deeper understanding of the entire prostacyclin metabolic cascade, including its downstream metabolites, is essential. Future research should focus on:

-

Elucidating the full spectrum of biological activities of 6,15-Diketo-13,14-dihydro-PGF1α in various cell types and tissues.

-

Identifying the specific receptors or signaling pathways through which it exerts its effects.

-

Conducting clinical studies to evaluate its potential as a biomarker for cardiovascular diseases and other conditions where prostacyclin metabolism is implicated.

By continuing to investigate the subtleties of the prostacyclin pathway, the scientific community can uncover new therapeutic targets and diagnostic tools for a range of human diseases.

References

-

Biocorba. (n.d.). 6,15-Diketo-13,14-dihydro prostaglandin F1α. Retrieved from [Link]

- Brash, A. R., & Frolich, J. C. (1981). Prostacyclin metabolites in human plasma. Prostaglandins, 22(5), 833-841.

- Claeys, M., Van den Bossche, W., & De Moerloose, P. (1981). Metabolism of 6-ketoprostaglandin F1 alpha and prostacyclin to 6,15-diketo-13,14-dihydroprostaglandin F1 alpha-like material in cats and rabbits. Prostaglandins, 21(5), 839-850.

- de Zwart, M. A., et al. (2013). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS.

- Etingin, O. R., Weksler, B. B., & Hajjar, D. P. (1986). Cholesterol metabolism is altered by hydrolytic metabolites of prostacyclin in arterial smooth muscle cells. Journal of Lipid Research, 27(5), 530-536.

-

Wikipedia. (n.d.). Prostacyclin. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. Retrieved from [Link]

- Milne, G. L., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂).

-

Human Metabolome Database. (n.d.). Showing metabocard for 6,15-Diketo,13,14-dihydro-PGF1a (HMDB0001979). Retrieved from [Link]

- Ishibashi, M., et al. (1999). Microdetermination of the 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma using gas chromatography/selected ion monitoring with [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard.

- Basu, S. (1998). Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation.

- Ylikorkala, O., Viinikka, L., & Mäkilä, U. M. (1985). 6-Keto prostaglandin F1 alpha, thromboxane B2, and 13,14-dihydro-15-keto prostaglandin F concentrations of normotensive and preeclamptic patients during pregnancy, delivery, and the postpartum period. American journal of obstetrics and gynecology, 151(1), 121–127.

- Strickland, D. M., et al. (1982). Measurement of 13,14-dihydro-15-keto-prostaglandin F2 alpha and 6-keto-prostaglandin F1 alpha in plasma by radioimmunoassay without prior extraction or chromatography. Prostaglandins, 24(6), 797–811.

- Sotomayor, H., et al. (1983). Serum 13-14-diOH-15-keto-prostaglandin F2 alpha and airway response to meclofenamate and metaproterenol in relation to the menstrual cycle. The Journal of allergy and clinical immunology, 72(4), 360–366.

- Harrison, H. E., & Jick, H. (1980). 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum. The Lancet, 2(8186), 116–118.

- Hardy, C. C., et al. (1985). Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man. British journal of clinical pharmacology, 20(5), 563–568.

- Vanderwall, D. K., et al. (2000). Effect of PGF2alpha and 13,14-dihydro-15-keto-PGF2alpha (PGFM) on corpora luteal function in nonpregnant mares. Theriogenology, 54(6), 939–948.

- Dehnhard, M., et al. (2015). Using PGFM (13,14-dihydro-15-keto-prostaglandin F2α) as a non-invasive pregnancy marker for felids. Theriogenology, 83(8), 1336–1345.

- Li, Y., et al. (2024). Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway. Molecular nutrition & food research, 68(3), e2200846.

Sources

- 1. Prostacyclin - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for 6,15-Diketo,13,14-dihydro-PGF1a (HMDB0001979) [hmdb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of prostacyclin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of prostacyclin: formation of an active metabolite in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6,15-Diketo-13,14-dihydro prostaglandin F1α | Appalachia Community Cancer Network ACCN [accnweb.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Prostacyclin metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microdetermination of the 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma using gas chromatography/selected ion monitoring with [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

6,15-Diketo-13,14-dihydro-PGF1alpha synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6,15-Diketo-13,14-dihydro-PGF1α

Audience: Researchers, scientists, and drug development professionals.

Abstract

6,15-Diketo-13,14-dihydro-prostaglandin F1α (6,15-dK-dh-PGF1α) is a terminal, stable metabolite of the potent but highly unstable vasodilator and platelet aggregation inhibitor, prostacyclin (PGI2).[1][2] Due to the fleeting nature of PGI2, the quantification of its metabolites serves as a crucial proxy for understanding its biosynthesis and physiological roles in cardiovascular health, inflammation, and disease. This technical guide provides a comprehensive overview of the primary synthesis pathways of 6,15-dK-dh-PGF1α, detailing both the in vivo enzymatic cascade and a representative chemical synthesis strategy. By elucidating the mechanisms, key enzymes, and experimental considerations, this document serves as a foundational resource for researchers investigating the cyclooxygenase pathway and for professionals developing analytical standards or therapeutic agents targeting this metabolic axis.

Part 1: The Biological Synthesis Pathway: From Arachidonic Acid to a Stable Metabolite

The in vivo formation of 6,15-dK-dh-PGF1α is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane. The pathway ensures the controlled production and subsequent inactivation of potent signaling lipids.

Genesis of the Precursor: Formation of 6-keto-PGF1α

Prostaglandins are lipid mediators derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes, also known as prostaglandin synthases.[3][4][5] The initial steps leading to the direct precursor of our target metabolite are as follows:

-

Arachidonic Acid to PGH2: Phospholipase A2 releases arachidonic acid from the membrane lipid bilayer. The COX enzyme then catalyzes its conversion into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[3]

-

PGH2 to Prostacyclin (PGI2): PGI2 synthase, an enzyme predominantly found in vascular endothelial cells, rapidly converts PGH2 into PGI2.[6]

-

PGI2 to 6-keto-PGF1α: PGI2 is extremely unstable under physiological conditions (half-life of 2-3 minutes) and undergoes spontaneous, non-enzymatic hydrolysis to form its more stable, yet still biologically active, metabolite, 6-keto-PGF1α.[7][8] This compound serves as the primary substrate for the subsequent enzymatic modifications.

The Two-Step Enzymatic Inactivation Cascade

The conversion of 6-keto-PGF1α to the terminal metabolite 6,15-dK-dh-PGF1α is a classic prostaglandin inactivation pathway executed by two key enzymes. This process renders the molecule biologically inactive.[9]

Step 1: Oxidation of the 15-Hydroxyl Group

The first and rate-limiting step in the catabolism of most prostaglandins is the oxidation of the hydroxyl group at the C-15 position.

-

Enzyme: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH or HPGD).[10][11]

-

Cofactor: This enzyme is NAD⁺-dependent.[11]

-

Reaction: 15-PGDH catalyzes the conversion of the 15(S)-hydroxyl group of 6-keto-PGF1α into a ketone, yielding 6,15-diketo-PGF1α .

-

Causality: This oxidation is critical because the 15-hydroxyl group is essential for the biological activity of most prostaglandins. Its conversion to a keto group drastically reduces the molecule's affinity for its receptor, effectively switching off its signaling capacity.[9] The expression and activity of 15-PGDH are tightly regulated and serve as a key control point in prostaglandin signaling; its downregulation is associated with various cancers.[12]

Step 2: Reduction of the 13,14-Double Bond

The 15-keto metabolite is then further modified by the reduction of its carbon-carbon double bond.

-

Enzyme: 15-oxoprostaglandin 13-reductase, also known as Prostaglandin Reductase 1 (PTGR1).[13][14][15]

-

Reaction: PTGR1 catalyzes the reduction of the Δ¹³ double bond in 6,15-diketo-PGF1α to produce the final, stable metabolite, 6,15-Diketo-13,14-dihydro-PGF1α .

-

Causality: This reduction creates a more stable, saturated alkyl chain. The resulting product is the major circulating form of the inactivated prostaglandin, making it an excellent and reliable biomarker for long-term assessment of PGI2 production.[9]

Caption: The enzymatic cascade for the biosynthesis of 6,15-diketo-13,14-dihydro-PGF1α.

Part 2: Chemical Synthesis Strategy

The total chemical synthesis of prostaglandin metabolites is essential for producing pure analytical standards, isotopically labeled internal standards for mass spectrometry, and for creating novel analogs for drug discovery. A reported asymmetric total synthesis of 6,15-diketo-PGF1α highlights a modern approach using a common chiral intermediate.[18]

Retrosynthetic Analysis and Key Reactions

The strategy hinges on constructing a versatile chiral cyclopentane core and then sequentially adding the two side chains.

-

Core Intermediate: The synthesis starts with a readily available chiral building block, (R)-4-silyloxy-2-cyclopentenone. A key three-component coupling reaction is employed to establish the core cyclopentane structure with the necessary functional groups and stereochemistry for both side chains.[18]

-

Alpha-Chain Installation: The carboxylic acid-bearing alpha-chain is typically installed using a Wittig reaction . This classic organophosphorus reaction is highly reliable for forming carbon-carbon double bonds from carbonyls, allowing for the controlled synthesis of the Z-alkene often found in prostaglandins.

-

Omega-Chain Installation: The second side chain is installed via a Nozaki-Hiyama-Kishi (NHK) reaction . This chromium(II)-mediated coupling reaction is advantageous for forming carbon-carbon bonds between vinyl or aryl halides and aldehydes, working well in complex molecular environments.[18] This completes the synthesis of the direct precursor, which can then be chemically modified (oxidized and reduced) to yield the final target molecule.

Sources

- 1. Human Metabolome Database: Showing metabocard for 6,15-Diketo,13,14-dihydro-PGF1a (HMDB0001979) [hmdb.ca]

- 2. 6,15-Diketo-13,14-dihydro prostaglandin F1α | PCR Society [pcrsociety.org]

- 3. researchgate.net [researchgate.net]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eaglebio.com [eaglebio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]

- 12. 15-Hydroxyprostaglandin dehydrogenase is upregulated by hydroxychloroquine in rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. genecards.org [genecards.org]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ddd.uab.cat [ddd.uab.cat]

- 18. researchgate.net [researchgate.net]

Introduction: An Enigmatic Metabolite in the Prostacyclin Pathway

An In-depth Technical Guide to the Cellular Signaling Role of 6,15-Diketo-13,14-dihydro-PGF1α

For Researchers, Scientists, and Drug Development Professionals

Prostacyclin (PGI2) is a cornerstone of cardiovascular homeostasis, renowned for its potent vasodilatory and anti-platelet aggregation properties.[1][2] Its signaling cascade, primarily through the Gs-coupled IP receptor and subsequent cAMP elevation, is a critical area of study in vascular biology and drug development.[1] While the parent compound PGI2 is well-characterized, the biological roles of its downstream metabolites are less understood. This guide focuses on one such metabolite, 6,15-Diketo-13,14-dihydro-PGF1α , a molecule that, despite its discovery, remains largely enigmatic in the realm of cellular signaling.

The limited existing research points to intriguing biological activity: the enhancement of intracellular cyclic AMP (cAMP) and cholesterol catabolism in vascular smooth muscle cells.[3][4][5] These findings suggest a potential role in vascular tone and lipid metabolism, yet the underlying mechanisms, particularly the identity of its cognate receptor, remain elusive. This guide will synthesize the current knowledge of 6,15-Diketo-13,14-dihydro-PGF1α, from its biosynthesis to its observed cellular effects, and provide detailed methodologies for its further investigation. For the researcher and drug development professional, this molecule represents an untapped area of prostanoid biology, with the potential to uncover novel signaling paradigms and therapeutic targets.

Biochemistry and Metabolic Fate of 6,15-Diketo-13,14-dihydro-PGF1α

6,15-Diketo-13,14-dihydro-PGF1α is a C20 fatty acid derivative belonging to the prostanoid family.[6][7] Its structure features a cyclopentane ring and two keto groups at carbons 6 and 15, with the double bond at C13-14 being reduced.

The primary biosynthetic pathway originates from prostacyclin (PGI2). PGI2 is chemically unstable and rapidly hydrolyzes to the more stable but biologically less active 6-keto-PGF1α.[8] This intermediate is then subject to enzymatic modification. A key step is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , a common enzyme in prostanoid catabolism, to form a 15-keto intermediate.[9] Subsequent reduction of the double bond between carbons 13 and 14 yields 6,15-Diketo-13,14-dihydro-PGF1α.[9] This conversion of 6-keto-PGF1α to its diketo metabolite has been observed to occur rapidly in vivo in animal models.[9]

An alternative pathway has been proposed in bovine aortic endothelial cells, where 6,15-diketo-PGF1α can be formed from the prostaglandin endoperoxide PGG2 via the action of PGI2 synthetase.[10] This suggests that under certain cellular conditions, its formation may bypass the classic PGI2 hydrolysis pathway.

Caption: A hypothetical signaling cascade for 6,15-Diketo-13,14-dihydro-PGF1α.

Regulation of Cholesterol Metabolism

The finding that 6,15-Diketo-13,14-dihydro-PGF1α enhances cholesterol catabolism is particularly intriguing. [3]Prostaglandins are known to influence cholesterol homeostasis. For instance, PGE1, PGE2, and the PGI2 analog Iloprost can inhibit cholesterol synthesis and reduce LDL receptor activity in human mononuclear leukocytes, effects that are mediated by cAMP. [11]The mechanism by which 6,15-Diketo-13,14-dihydro-PGF1α promotes cholesterol catabolism—whether by increasing the activity of enzymes involved in cholesterol ester hydrolysis or by affecting the expression of genes involved in cholesterol efflux—is an open area of investigation.

Methodologies for the Investigation of 6,15-Diketo-13,14-dihydro-PGF1α

To address the significant gaps in our understanding of this metabolite, a systematic experimental approach is required. The following section provides detailed protocols for key assays.

Quantification in Biological Samples

A sensitive and specific method for quantifying 6,15-Diketo-13,14-dihydro-PGF1α is essential for studying its physiological and pathological relevance. A gas chromatography/selected ion monitoring (GC/SIM) mass spectrometry method has been reported for its detection in human plasma. [12] Table 1: Reported Concentration of 6,15-Diketo-13,14-dihydro-PGF1α in Human Plasma

| Analyte | Matrix | Concentration (pg/ml) | Method | Reference |

| 6,15-Diketo-13,14-dihydro-PGF1α | Human Plasma | ~297.8 | GC/SIM | [12] |

Experimental Protocol: Measurement of Intracellular cAMP

This protocol describes a luminescence-based assay to measure changes in intracellular cAMP levels in response to 6,15-Diketo-13,14-dihydro-PGF1α in a human vascular smooth muscle cell line.

Principle: The assay is based on the competition of cellular cAMP and a horseradish peroxidase (HRP)-linked cAMP conjugate for a limited number of anti-cAMP antibody binding sites. The amount of HRP-cAMP bound is inversely proportional to the concentration of cAMP in the sample.

Sources

- 1. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostacyclin - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 6,15-Diketo-13,14-dihydro prostaglandin F1α | Appalachia Community Cancer Network ACCN [accnweb.com]

- 5. mybiosource.com [mybiosource.com]

- 6. Human Metabolome Database: Showing metabocard for 6,15-Diketo,13,14-dihydro-PGF1a (HMDB0001979) [hmdb.ca]

- 7. Human Metabolome Database: Showing metabocard for 6,15-Diketo,13,14-dihydro-PGF1a (HMDB0001979) [hmdb.ca]

- 8. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of 6-ketoprostaglandin F1 alpha and prostacyclin to 6,15-diketo-13,14-dihydroprostaglandin F1 alpha-like material in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation of 6,15-diketoprostaglandin F1 alpha from prostaglandin G2 by bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of prostaglandins on LDL receptor activity and cholesterol synthesis in freshly isolated human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microdetermination of the 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma using gas chromatography/selected ion monitoring with [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 6,15-Diketo-13,14-dihydro-PGF1α

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the formation and mechanism of action of 6,15-Diketo-13,14-dihydro-prostaglandin F1α (6,15-Diketo-13,14-dihydro-PGF1α), a significant metabolite of prostacyclin (PGI2). This document synthesizes current scientific understanding, details experimental methodologies for its study, and explores its potential physiological relevance.

Introduction: The Metabolic Cascade of a Potent Vasoactive Lipid

Prostacyclin (PGI2) is a powerful endogenous inhibitor of platelet aggregation and a potent vasodilator, playing a crucial role in cardiovascular homeostasis.[1] However, its biological activity is transient due to its chemical instability and rapid metabolism. PGI2 is non-enzymatically hydrolyzed to the more stable but less active 6-keto-PGF1α.[1] This is followed by enzymatic conversion, primarily by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group, and subsequent reduction of the 13,14-double bond, leading to the formation of 6,15-Diketo-13,14-dihydro-PGF1α.[2] This metabolite has been identified in various biological samples and is considered a downstream product in the PGI2 metabolic pathway.

While often viewed as an inactive breakdown product, emerging evidence suggests that 6,15-Diketo-13,14-dihydro-PGF1α possesses its own distinct biological activities, particularly within the vasculature. This guide will delve into the known mechanisms through which this metabolite exerts its effects.

Biosynthesis and Metabolism of 6,15-Diketo-13,14-dihydro-PGF1α

The formation of 6,15-Diketo-13,14-dihydro-PGF1α is a multi-step process initiated from the potent, yet unstable, prostacyclin (PGI2).

The Prostacyclin Metabolic Pathway

The metabolic cascade leading to 6,15-Diketo-13,14-dihydro-PGF1α is as follows:

-

Prostacyclin (PGI2) Formation: PGI2 is synthesized from prostaglandin H2 (PGH2) by prostacyclin synthase, primarily in endothelial cells.

-

Hydrolysis to 6-keto-PGF1α: PGI2 is unstable under physiological conditions and rapidly hydrolyzes to 6-keto-PGF1α.

-

Enzymatic Conversion: 6-keto-PGF1α is then metabolized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the hydroxyl group at carbon 15 to a ketone. This is followed by the action of a reductase that saturates the double bond at carbons 13 and 14, yielding 6,15-Diketo-13,14-dihydro-PGF1α.[2]

The formation of this metabolite can be influenced by the cellular redox state, with reduced glutathione levels potentially decreasing PGI2 synthesis and altering the production of its metabolites.[3]

Visualization of the Metabolic Pathway

The following diagram illustrates the key steps in the formation of 6,15-Diketo-13,14-dihydro-PGF1α.

Caption: Metabolic pathway of prostacyclin to 6,15-Diketo-13,14-dihydro-PGF1α.

Core Mechanism of Action in Vascular Smooth Muscle Cells

The primary characterized mechanism of action of 6,15-Diketo-13,14-dihydro-PGF1α is its effect on cholesterol metabolism in vascular smooth muscle cells (VSMCs), a critical process in the development of atherosclerosis.

Elevation of Intracellular Cyclic AMP (cAMP)

A pivotal study by Etingin and colleagues demonstrated that 6,15-Diketo-13,14-dihydro-PGF1α, at concentrations of 10 to 100 nM, significantly increases intracellular levels of cyclic adenosine monophosphate (cAMP) in cultured bovine aortic smooth muscle cells. This effect is mediated through the activation of adenylate cyclase.

Stimulation of Cholesteryl Ester Hydrolysis

The rise in intracellular cAMP triggers a downstream signaling cascade that enhances the activity of both lysosomal and cytoplasmic cholesteryl ester hydrolases. This enzymatic activity is crucial for the breakdown of cholesteryl esters, which are the primary form of stored cholesterol in atherosclerotic plaques. The activation of these hydrolases leads to a reduction in both free and esterified cholesterol within the VSMCs.

Signaling Pathway Diagram

The proposed signaling pathway for 6,15-Diketo-13,14-dihydro-PGF1α in vascular smooth muscle cells is depicted below.

Caption: Proposed signaling pathway of 6,15-Diketo-13,14-dihydro-PGF1α in VSMCs.

Unexplored Mechanisms and Future Directions

While the effects on VSMC cholesterol metabolism are established, several aspects of the mechanism of action of 6,15-Diketo-13,14-dihydro-PGF1α remain to be elucidated.

Receptor Interaction

The specific receptor through which 6,15-Diketo-13,14-dihydro-PGF1α initiates its signaling cascade has not been definitively identified. The prostacyclin (IP) receptor, a Gs-coupled receptor known to increase cAMP, is a primary candidate.[4] However, direct binding studies of 6,15-Diketo-13,14-dihydro-PGF1α to the IP receptor are lacking. Further research utilizing radioligand binding assays is necessary to confirm this interaction and determine the binding affinity.

Effects on Other Cell Types

The biological effects of 6,15-Diketo-13,14-dihydro-PGF1α on other key vascular and immune cells are largely unknown.

-

Platelets: The parent compound, PGI2, is a potent inhibitor of platelet aggregation. Whether 6,15-Diketo-13,14-dihydro-PGF1α retains any anti-platelet activity is an important area for investigation.

-

Endothelial Cells: Endothelial cells are the primary source of PGI2 and are critical for vascular health. Understanding the effects of this metabolite on endothelial function, such as nitric oxide production, is crucial.

-

Immune Cells: Prostaglandins are known to modulate immune responses. The potential immunomodulatory effects of 6,15-Diketo-13,14-dihydro-PGF1α warrant further study.

In Vivo Relevance

The physiological and pathological roles of 6,15-Diketo-13,14-dihydro-PGF1α in vivo are yet to be determined. Studies involving the administration of this metabolite in animal models would provide valuable insights into its systemic effects on blood pressure, thrombosis, and the development of atherosclerosis.

Experimental Protocols for Studying the Mechanism of Action

To facilitate further research in this area, detailed protocols for key experiments are provided below.

Protocol for Measurement of Intracellular cAMP in Vascular Smooth Muscle Cells

This protocol outlines a competitive enzyme immunoassay for the quantitative determination of cAMP in cell lysates.

Materials:

-

Vascular Smooth Muscle Cells (VSMCs)

-

Cell culture medium and supplements

-

6,15-Diketo-13,14-dihydro-PGF1α

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP ELISA kit

Procedure:

-

Cell Culture: Plate VSMCs in a 24-well plate and grow to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

-

Stimulation: Treat the cells with varying concentrations of 6,15-Diketo-13,14-dihydro-PGF1α or vehicle control for the desired time (e.g., 15 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.

-

cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of cAMP in each sample based on the standard curve and normalize to the total protein concentration of the cell lysate.

Protocol for Cholesteryl Ester Hydrolase Activity Assay

This protocol describes a method to measure the activity of cholesteryl ester hydrolase in VSMC lysates.

Materials:

-

VSMCs

-

Cell culture medium and supplements

-

6,15-Diketo-13,14-dihydro-PGF1α

-

Cell homogenization buffer

-

Substrate: Radiolabeled cholesteryl ester (e.g., [14C]cholesteryl oleate)

-

Reaction buffer (pH 7.0 for neutral CEH, pH 4.5 for acid CEH)

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter

Procedure:

-

Cell Treatment: Treat VSMCs with 6,15-Diketo-13,14-dihydro-PGF1α or vehicle control as described in the cAMP assay protocol.

-

Cell Homogenization: Wash the cells with cold PBS and homogenize in a suitable buffer.

-

Protein Quantification: Determine the protein concentration of the homogenate.

-

Enzyme Reaction: Incubate a known amount of cell homogenate with the radiolabeled cholesteryl ester substrate in the appropriate reaction buffer at 37°C.

-

Lipid Extraction: Stop the reaction and extract the lipids using a solvent mixture.

-

TLC Separation: Separate the unhydrolyzed cholesteryl ester from the resulting free cholesterol and fatty acid using TLC.

-

Quantification: Scrape the spots corresponding to free cholesterol and cholesteryl ester from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the cholesteryl ester hydrolase activity as the percentage of substrate hydrolyzed per unit of time per milligram of protein.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the foundational study by Etingin et al. on the effects of PGI2 metabolites on bovine aortic smooth muscle cells.

| Metabolite | Concentration (nM) | Fold Increase in cAMP (approx.) |

| 6,15-Diketo-13,14-dihydro-PGF1α | 10 - 100 | 2 - 3 |

| dinor-6-keto PGF1α | 10 - 100 | 2 - 3 |

| 6,15-diketo PGF1α | 10 - 100 | 2 - 3 |

Conclusion and Future Perspectives

6,15-Diketo-13,14-dihydro-PGF1α, a metabolite of the potent vasoactive lipid PGI2, demonstrates clear biological activity in vascular smooth muscle cells by elevating intracellular cAMP and promoting the hydrolysis of cholesteryl esters. This mechanism suggests a potential role for this metabolite in regulating cholesterol accumulation in the arterial wall, a key event in atherogenesis.

Significant gaps in our understanding of the complete mechanistic profile of 6,15-Diketo-13,14-dihydro-PGF1α remain. Future research should prioritize the definitive identification of its cognate receptor(s), a thorough investigation of its effects on other vascular and immune cell types, and an exploration of its in vivo physiological and pathological significance. A comprehensive understanding of the biological actions of this and other prostanoid metabolites will provide a more complete picture of the complex regulation of cardiovascular homeostasis and may unveil novel therapeutic targets for the treatment of cardiovascular diseases.

References

-

Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs. Science Advances. 2024.

-

Effects of PGI2 and PGI analogues on cAMP levels in cultured endothelial and smooth muscle cells derived from bovine arteries. Naunyn-Schmiedeberg's Archives of Pharmacology. 1980.

-

Radioligand Binding Assay Protocol. Gifford Bioscience.

-

Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. 2011.

-

Showing metabocard for 6,15-Diketo,13,14-dihydro-PGF1a (HMDB0001979). Human Metabolome Database.

-

Radioligand binding methods: practical guide and tips. Methods in Molecular Biology. 2004.

-

Radioligand binding methods: practical guide and tips. PubMed.

-

6,15-diketo-13,14-dihydro Prostaglandin F 1α. Cayman Chemical.

-

Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes. NIH Public Access.

-

Prostacyclin increases cAMP in coronary arteries. Journal of Cyclic Nucleotide Research. 1979.

-

6,15-diketo-13,14-dihydro Prostaglandin F1?. Bertin Bioreagent.

-

Assay Procedure for Cholesterol Esterase. Sigma-Aldrich.

-

Evidence Against the Formation of 13,14-dihydro-15-keto-prostaglandin F2 Alpha Following Inhalation of Prostaglandin D2 in Man. PubMed.

-

6-Keto Prostaglandin F1 Alpha, Thromboxane B2, and 13,14-dihydro-15-keto Prostaglandin F Concentrations of Normotensive and Preeclamptic Patients During Pregnancy, Delivery, and the Postpartum Period. American Journal of Obstetrics and Gynecology. 1985.

-

Showing Compound 6,15-Diketo,13,14-dihydro-PGF1a (FDB022777). FooDB.

-

Prostacyclin (PGI2) decreases the cyclic AMP level in coronary arteries. Naunyn-Schmiedeberg's Archives of Pharmacology. 1979.

-

Platelet functional testing via high-throughput microtiter plate-based assays. NIH Public Access.

-

Formation of 6,15-diketoprostaglandin F1 Alpha From Prostaglandin G2 by Bovine Aortic Endothelial Cells. PubMed.

-

Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets. Prostaglandins, Leukotrienes and Essential Fatty Acids. 1996.

-

List of Studies ( Metabolite:13,14-Dihydro-6,15-diketo-PGF1alpha). Metabolomics Workbench.

-

Microdetermination of the 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma using gas chromatography/selected ion monitoring with [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard. Prostaglandins & Other Lipid Mediators. 1999.

-

A simple method for the determination of the cholesterol esterase activity. ResearchGate.

-

A simple method for the determination of the cholesterol esterase activity. PubMed.

-

A guide to molecular and functional investigations of platelets to bridge basic and clinical sciences. PubMed Central.

-

Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man. British Journal of Clinical Pharmacology. 1986.

-

Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway. Molecular Nutrition & Food Research. 2024.

-

Characterization of cholesterol ester hydrolase activities in rabbit and guinea pig aortas. Biochimica et Biophysica Acta. 1978.

-

Fatty acids negatively regulate platelet function through formation of noncanonical 15-lipoxygenase-derived eicosanoids. The FASEB Journal. 2022.

-

Metabolism of 6-ketoprostaglandin F1 alpha and prostacyclin to 6,15-diketo-13,14-dihydroprostaglandin F1 alpha-like material in cats and rabbits. Biochimica et Biophysica Acta. 1980.

-

Vascular smooth muscle cells in response to cholesterol crystals modulates inflammatory cytokines release and promotes neutrophil extracellular trap formation. Frontiers in Immunology. 2024.

-

Showing metabocard for 6,15-Diketo,13,14-dihydro-PGF1a (HMDB0001979). Human Metabolome Database.

Sources

- 1. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation of 6,15-diketoprostaglandin F1 alpha from prostaglandin G2 by bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

6,15-Diketo-13,14-dihydro-PGF1α: A Stable Biomarker for Systemic Prostacyclin (PGI2) Production in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostacyclin (PGI2) is a critical signaling molecule in vascular homeostasis, exerting potent vasodilatory and anti-platelet aggregation effects. Its profound instability in biological systems, however, makes direct quantification for clinical and research purposes nearly impossible. This guide focuses on its downstream metabolite, 6,15-diketo-13,14-dihydro-prostaglandin F1α (6,15-diketo-13,14-dihydro-PGF1α), a stable and reliable biomarker that accurately reflects systemic, in vivo PGI2 biosynthesis. We will explore the biochemical rationale for its use, its clinical significance in various pathologies, and provide a detailed overview of the gold-standard analytical methodologies required for its precise quantification. This document is intended to serve as a comprehensive technical resource for researchers leveraging this biomarker to investigate disease mechanisms and evaluate novel therapeutic interventions.

The Imperative for a PGI2 Biomarker: From Instability to Insight

The eicosanoid family, derived from arachidonic acid, comprises some of the most potent but transient signaling lipids in biology. Among them, prostacyclin (PGI2) is a cornerstone of cardiovascular health. Synthesized predominantly by vascular endothelial cells, PGI2 is a powerful guardian against thrombosis and vasoconstriction.[1][2] Its physiological actions, which include inhibiting platelet aggregation and promoting vasodilation, are fundamental to maintaining blood flow and vascular integrity.[1]

The primary challenge in studying PGI2's role in disease is its extreme chemical instability; with a half-life of only a few minutes in circulation, it rapidly undergoes non-enzymatic hydrolysis to the more stable, but less informative, 6-keto-PGF1α.[3][4] While 6-keto-PGF1α can be measured, its levels can be artificially inflated by ex vivo platelet activation during sample collection, confounding data interpretation. To overcome this, researchers must turn to downstream metabolites formed through enzymatic pathways in vivo, as these provide a more accurate and temporally integrated measure of true PGI2 production. Measuring stable enzymatic metabolites is a well-established strategy for assessing the in vivo production of primary prostaglandins.[5][6][7] This is where 6,15-diketo-13,14-dihydro-PGF1α emerges as a superior biomarker.

Biochemical Foundation: The Metabolic Journey from PGI2

The transformation of PGI2 into 6,15-diketo-13,14-dihydro-PGF1α is a multi-step enzymatic cascade that ensures its formation is a direct consequence of in vivo biological activity.

-

Initial Synthesis and Hydrolysis: PGI2 is synthesized from Prostaglandin H2 (PGH2) by PGI2 synthase. Once released, it can act locally or enter circulation. Very rapidly, it hydrolyzes to 6-keto-PGF1α.

-

Enzymatic Conversion: Both PGI2 and its hydrolytic product, 6-keto-PGF1α, are substrates for the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group, a critical step in prostaglandin inactivation.[8]

-

Final Reduction: Following oxidation, the double bond at C13-14 is reduced, yielding the final, stable metabolite: 6,15-diketo-13,14-dihydro-PGF1α.

This enzymatic pathway is crucial because it differentiates the metabolite from simple chemical degradation products, providing a more faithful reflection of systemic PGI2 turnover.

Clinical Significance and Applications in Disease Research

The quantification of 6,15-diketo-13,14-dihydro-PGF1α provides a window into the complex role of PGI2 in various disease states. Its measurement is particularly relevant in cardiovascular and inflammatory disorders.

| Disease Area | Pathophysiological Role of PGI2 | Biomarker Application of 6,15-Diketo-13,14-dihydro-PGF1α |

| Atherosclerosis | PGI2 inhibits platelet activation and smooth muscle cell proliferation, processes central to plaque formation.[1] | Increased biosynthesis of PGI2 has been noted in patients with severe atherosclerosis, possibly as a compensatory mechanism.[1] Measuring the metabolite can track this endogenous response. |

| Hypertension | As a potent vasodilator, reduced PGI2 production may contribute to elevated blood pressure. | Studies have shown that plasma levels of PGI2's metabolite (6-keto-PGF1α) are significantly lower in patients with essential hypertension compared to normotensive controls.[9] A negative correlation exists between metabolite levels and blood pressure.[9] |

| Pulmonary Hypertension | PGI2 analogues are a cornerstone of therapy due to their potent vasodilatory effects on the pulmonary vasculature. | Monitoring endogenous PGI2 production via its metabolite could help in staging disease, assessing severity, and monitoring the efficacy of therapeutic interventions. |

| Inflammatory Conditions | PGI2 has complex, often opposing, roles in inflammation, contributing to both pro-inflammatory (e.g., edema) and anti-inflammatory (e.g., inhibiting leukocyte activation) effects. | Tracking metabolite levels can provide insights into the activity of the cyclooxygenase (COX) pathways in systemic inflammatory diseases. |

| Oncology | Some studies suggest a role for prostaglandins in tumor progression. | The metabolite has been measured in cancer-related studies in animal models, suggesting its potential use in exploring eicosanoid changes during cancer development.[10] |

Analytical Methodologies: A Technical Primer

The accurate quantification of 6,15-diketo-13,14-dihydro-PGF1α requires highly sensitive and specific analytical techniques, as its physiological concentrations are typically in the picogram per milliliter (pg/mL) range.[11] While immunoassays exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard.

Critical First Step: Sample Handling

Integrity of the data begins at the point of collection.

-

Blood Collection: Use tubes containing an anticoagulant (e.g., EDTA) and immediately add a cocktail of cyclooxygenase inhibitors (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis by platelets.

-

Processing: Centrifuge at 4°C within 30 minutes of collection to separate plasma.

-

Storage: Immediately freeze plasma samples at -80°C until analysis. Repeated freeze-thaw cycles must be avoided.

Immunoassays (EIA/RIA)

Enzyme-linked immunosorbent assays (EIA) and radioimmunoassays (RIA) are competitive assays that offer high sensitivity.[12]

-

Principle: The assay relies on the competition between the unlabeled analyte in the sample and a fixed amount of labeled tracer for a limited number of antibody binding sites.

-

Causality of Choice: Immunoassays are excellent for high-throughput screening of large sample sets. However, their primary limitation is potential cross-reactivity with structurally similar prostaglandins, which can lead to overestimation.[13] Therefore, they are best used for relative quantification or when sample volumes are extremely limited. All positive findings should be validated by a more specific method like mass spectrometry.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For definitive and accurate quantification, LC-MS/MS is the required methodology. It combines the separation power of high-performance liquid chromatography (HPLC) with the specificity and sensitivity of tandem mass spectrometry.[12]

Detailed Protocol: Quantification of 6,15-Diketo-13,14-dihydro-PGF1α in Human Plasma

This protocol is a representative example and must be fully validated in the end-user's laboratory.

1. Preparation and Internal Standard Spiking:

- Rationale: An isotopically labeled internal standard (e.g., a deuterated version of the analyte) is essential. It co-elutes with the native analyte and experiences identical extraction loss and ionization suppression, allowing for highly accurate correction and quantification.

- Procedure: Thaw 0.5 mL of plasma on ice. Add 10 µL of a 5 ng/mL solution of deuterated 6,15-diketo-13,14-dihydro-PGF1α internal standard. Vortex briefly.

2. Solid Phase Extraction (SPE) - The Cleanup Step:

- Rationale: Biological matrices like plasma are complex. SPE is a critical cleanup step to remove proteins, salts, and phospholipids that would otherwise interfere with the analysis, primarily by causing ion suppression in the mass spectrometer source. A reversed-phase C18 sorbent is commonly used for prostaglandins.

- Procedure:

- Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

- Acidify the plasma sample with 50 µL of 1% formic acid.

- Load the sample onto the SPE cartridge.

- Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.

- Elute the analyte with 2 mL of ethyl acetate.

3. Evaporation and Reconstitution:

- Rationale: The ethyl acetate eluate must be evaporated to concentrate the analyte and transfer it into a solvent compatible with the LC mobile phase.

- Procedure:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis:

- Rationale: The LC system separates the analyte from other remaining contaminants. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exquisite specificity. MRM involves isolating the analyte's parent ion (precursor) and then fragmenting it to produce a specific product ion. Monitoring this specific precursor-to-product transition is highly selective for the target molecule.

- Typical Parameters:

- LC Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A linear gradient from 20% B to 95% B over 10 minutes.

- Ionization: Electrospray Ionization, Negative Mode (ESI-).

- MRM Transitions: Monitor the specific mass transition for the native analyte (e.g., m/z 369.2 -> 177.1, hypothetical) and the labeled internal standard.

5. Data Analysis:

- Rationale: A calibration curve is constructed by analyzing standards of known concentrations. The ratio of the peak area of the native analyte to the peak area of the internal standard in the unknown samples is used to calculate the concentration by interpolating from this curve.

- Procedure: Plot the peak area ratio (Analyte/Internal Standard) against the concentration for the calibration standards. Apply a linear regression to the curve. Determine the concentration in unknown samples using this regression equation.

Conclusion

6,15-Diketo-13,14-dihydro-PGF1α stands as a robust and reliable biomarker for quantifying systemic PGI2 production. Its utility spans from fundamental cardiovascular research to clinical studies in hypertension, atherosclerosis, and inflammation. The key to leveraging this biomarker is the implementation of a rigorous, well-validated analytical workflow, for which LC-MS/MS is the definitive methodology. By understanding the biochemistry of the PGI2 pathway and adhering to meticulous analytical principles, researchers can gain invaluable insights into the complex roles of this protective eicosanoid in health and disease.

References

- Vertex AI Search. 6,15-Diketo-13,14-dihydro prostaglandin F1α. Google Cloud. [No URL available]

-

Lee, M. Y., & Lee, H. S. (1999). Microdetermination of the 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma using gas chromatography/selected ion monitoring with [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard. Prostaglandins & Other Lipid Mediators, 58(2-4), 187-193. Available from: [Link]

-

Wong, P. Y., Lee, W. H., Quilley, C. P., & McGiff, J. C. (1981). Metabolism of prostacyclin: formation of an active metabolite in the liver. Federation Proceedings, 40(7), 2001-2004. Available from: [Link]

-

Beitz, J., Förster, W., & Schror, K. (1982). Metabolism of 6-ketoprostaglandin F1 alpha and prostacyclin to 6,15-diketo-13,14-dihydroprostaglandin F1 alpha-like material in cats and rabbits. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 712(3), 684-691. Available from: [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 6,15-Diketo,13,14-dihydro-PGF1a (HMDB0001979). HMDB. Available from: [Link]

-

Hubbard, W. C., & Watson, J. T. (1976). Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry. Prostaglandins, 12(1), 21-35. Available from: [Link]

-

Gabbs, M., Leng, S., Devassy, J. G., Monnin, C., & Aukema, H. M. (2015). Methods of the Analysis of Oxylipins in Biological Samples. Biomolecules, 5(4), 2283-2313. Available from: [Link]

-

Rosenkranz, B., Fischer, C., Weimer, K. E., & Frölich, J. C. (1980). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. The Journal of biological chemistry, 255(21), 10194–10198. Available from: [Link]

-

Metabolomics Workbench. (n.d.). List of Studies (Metabolite:13,14-Dihydro-6,15-diketo-PGF1alpha). NIH Data Repository. Available from: [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 6,15-Diketo,13,14-dihydro-PGF1a (HMDB0001979) - Alternate view. HMDB. Available from: [Link]

-

Strickland, D. M., Mitchell, M. D., & Saeed, S. A. (1982). Measurement of 13,14-dihydro-15-keto-prostaglandin F2 alpha and 6-keto-prostaglandin F1 alpha in plasma by radioimmunoassay without prior extraction or chromatography. ResearchGate. Available from: [Link]

-

Blair, I. A., & Barrow, S. E. (1983). The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry. Biomedical mass spectrometry, 10(4), 276-279. Available from: [Link]

-

Putranto, R. D., et al. (2015). Non-Invasive Pregnancy Diagnosis in Big Cats using the PGFM (13,14-dihydro-15-keto-PGF2α) Assay. PloS one, 10(12), e0143958. Available from: [Link]

-

Kortz, L., et al. (2021). Prostanoid Metabolites as Biomarkers in Human Disease. Metabolites, 11(11), 779. Available from: [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 6-Keto-prostaglandin F1a (HMDB0002886). HMDB. Available from: [Link]

-

ResearchGate. (2019). Using PGFM (13,14-dihydro-15-keto-prostaglandin F2α) as a non-invasive pregnancy marker for felids. ResearchGate. Available from: [Link]

-

Hardy, C. C., Holgate, S. T., & Robinson, C. (1987). Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man. British journal of pharmacology, 90(1), 299–303. Available from: [Link]

-

Basu, S. (1998). Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation. Prostaglandins, leukotrienes, and essential fatty acids, 58(5), 347-352. Available from: [Link]

-

Hardy, C. C., Holgate, S. T., & Robinson, C. (1987). Evidence Against the Formation of 13,14-dihydro-15-keto-prostaglandin F2 Alpha Following Inhalation of Prostaglandin D2 in Man. PubMed. Available from: [Link]

-

Yui, Y., et al. (1982). Plasma concentrations of 6-keto-prostaglandin F1 alpha in patients with hypertension, cerebrovascular disease or Takayasu's arteritis. Thrombosis research, 25(1-2), 71-79. Available from: [Link]

-

Grose, J. H., Lebel, M., & Gbeassor, F. M. (1980). Plasma Levels of 6-keto-prostaglandin F1 Alpha in Normotensive Subjects and Patients With Essential Hypertension. Clinical science (London, England : 1979), 59 Suppl 6, 121s-123s. Available from: [Link]

-

Concannon, P. W., et al. (1987). Elevated concentrations of 13,14-dihydro-15-keto-prostaglandin F-2 alpha in maternal plasma during prepartum luteolysis and parturition in dogs (Canis familiaris). Biology of reproduction, 37(4), 889-897. Available from: [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for 6,15-Diketo,13,14-dihydro-PGF1a (HMDB0001979) [hmdb.ca]

- 2. Human Metabolome Database: Showing metabocard for 6,15-Diketo,13,14-dihydro-PGF1a (HMDB0001979) [hmdb.ca]

- 3. Metabolism of prostacyclin: formation of an active metabolite in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 6-Keto-prostaglandin F1a (HMDB0002886) [hmdb.ca]

- 5. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Metabolism of 6-ketoprostaglandin F1 alpha and prostacyclin to 6,15-diketo-13,14-dihydroprostaglandin F1 alpha-like material in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma levels of 6-keto-prostaglandin F1 alpha in normotensive subjects and patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 11. Microdetermination of the 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma using gas chromatography/selected ion monitoring with [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6,15-Diketo-13,14-dihydro-PGF1α: From Discovery to Clinical Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,15-Diketo-13,14-dihydro-prostaglandin F1α (6,15-DK-PGF1α), a significant metabolite of the potent, yet unstable, prostacyclin (PGI2). We delve into the historical context of its discovery, elucidate its intricate biosynthetic pathway, and offer detailed, field-proven methodologies for its quantification in biological matrices. Furthermore, this guide explores the burgeoning role of 6,15-DK-PGF1α as a clinical biomarker in a range of physiological and pathological states, including cardiovascular and inflammatory diseases. By synthesizing technical data with expert insights, this document serves as an essential resource for researchers and drug development professionals working in the field of eicosanoid biology.

Introduction: The Significance of Prostacyclin and Its Metabolites

Prostacyclin (PGI2) is a lipid mediator from the prostanoid family, primarily produced by vascular endothelial cells.[1][2] It is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation, playing a crucial role in maintaining cardiovascular homeostasis.[2] However, the intrinsic chemical instability of PGI2, which rapidly hydrolyzes in vivo to the more stable but less active 6-keto-prostaglandin F1α (6-keto-PGF1α), presents a significant challenge for its direct measurement as an indicator of endogenous production.[3] This has necessitated the identification and quantification of its downstream, more stable metabolites to accurately reflect PGI2 biosynthesis and activity. Among these, 6,15-Diketo-13,14-dihydro-PGF1α has emerged as a key metabolite, offering a more integrated picture of PGI2 metabolism over time.

Discovery and Historical Context

The journey to understanding PGI2 metabolism and the identification of its various metabolites began in the late 1970s and early 1980s, following the discovery of prostacyclin itself. Early investigations involving the infusion of radiolabeled PGI2 or 6-keto-PGF1α into human volunteers were pivotal. These studies led to the isolation and characterization of several urinary and plasma metabolites.

One of the key early studies in 1980 identified dinor-6-ketoprostaglandin F1α as a major urinary metabolite of both prostacyclin and 6-keto-PGF1α in humans.[4] Shortly thereafter, further research on plasma metabolites after PGI2 infusion revealed the presence of not only 6-keto-PGF1α but also smaller quantities of other metabolites, including a compound identified as dinor-6,15-diketo-13,14-dihydro-PGF1α.[5] A 1999 study further detailed a method for the microdetermination of 6,15-diketo-13,14-dihydro-PGF1α in human plasma, solidifying its presence as a circulating metabolite.[6] These foundational studies, employing techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and radioimmunoassay (RIA), laid the groundwork for our current understanding of the complex metabolic fate of PGI2.

Biochemical Synthesis of 6,15-Diketo-13,14-dihydro-PGF1α

The formation of 6,15-Diketo-13,14-dihydro-PGF1α is a multi-step enzymatic process that begins with the unstable prostacyclin (PGI2).

Step 1: Non-enzymatic Hydrolysis of PGI2

PGI2 has a very short half-life and rapidly undergoes non-enzymatic hydrolysis to form the more stable, but biologically less active, 6-keto-prostaglandin F1α (6-keto-PGF1α) .[3]

Step 2: Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The key enzymatic step in the inactivation of many prostaglandins, including 6-keto-PGF1α, is the oxidation of the hydroxyl group at the C-15 position. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , a widely distributed enzyme.[7][8] This oxidation results in the formation of 6,15-diketo-PGF1α .

Step 3: Reduction by 15-Ketoprostaglandin-Δ13-Reductase

The final step in the formation of 6,15-Diketo-13,14-dihydro-PGF1α involves the reduction of the double bond between carbons 13 and 14 of 6,15-diketo-PGF1α. This reaction is catalyzed by 15-ketoprostaglandin-Δ13-reductase , an enzyme that utilizes NADPH as a cofactor.[9][10] The action of this reductase yields the stable, terminal metabolite, 6,15-Diketo-13,14-dihydro-PGF1α .

Analytical Methodologies for Quantification

The accurate quantification of 6,15-Diketo-13,14-dihydro-PGF1α in biological matrices such as urine and plasma is crucial for its validation as a biomarker. Due to its low endogenous concentrations, highly sensitive and specific analytical techniques are required. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest. Solid-phase extraction is a widely used technique for the purification of prostaglandins from biological fluids.[11][12]

Step-by-Step SPE Protocol for Urine/Plasma:

-

Acidification: Acidify the biological sample (urine or plasma) to a pH of approximately 3.5 with a dilute acid (e.g., 1M formic acid or 2M HCl). This step protonates the carboxylic acid group of the prostaglandin, making it less water-soluble and facilitating its retention on the SPE column.[12]

-

Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled version of 6,15-Diketo-13,14-dihydro-PGF1α (e.g., [¹⁸O]6,15-diketo-13,14-dihydro-PGF1α), to the sample to account for analyte loss during sample processing and analysis.[6]

-

SPE Column Conditioning: Condition a C18 reverse-phase SPE cartridge by sequentially washing with a polar organic solvent (e.g., 10 mL of ethanol or methanol) followed by equilibration with deionized water.[13]

-

Sample Loading: Apply the acidified sample to the conditioned SPE cartridge under a slight positive pressure or vacuum to achieve a slow, consistent flow rate (e.g., 0.5-1 mL/minute).[12]

-

Washing: Wash the cartridge with a non-polar solvent (e.g., 2 mL of hexane or petroleum ether) to remove lipids and other non-polar interferences, followed by a wash with a low-concentration polar solvent (e.g., 2 mL of 15% methanol in water) to remove more polar interferences.[12]

-

Elution: Elute the prostaglandins from the cartridge with a suitable organic solvent, such as methyl formate or ethyl acetate.[12]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Human Metabolome Database: Showing metabocard for 6,15-Diketo,13,14-dihydro-PGF1a (HMDB0001979) [hmdb.ca]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Simultaneous solid phase extraction, derivatization, and gas chromatographic mass spectrometric quantification of thromboxane and prostacyclin metabolites, prostaglandins, and isoprostanes in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microdetermination of the 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma using gas chromatography/selected ion monitoring with [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15-Oxoprostaglandin 13-Reductase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 10. 15-oxoprostaglandin 13-oxidase - Wikipedia [en.wikipedia.org]

- 11. Solid-phase extraction of prostanoids using an automatic sample preparation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to the Quantification of 6,15-Diketo-13,14-dihydro-PGF1α in Human Plasma: A Stable Biomarker of Systemic Prostacyclin Action

An In-depth Technical Guide:

Executive Summary